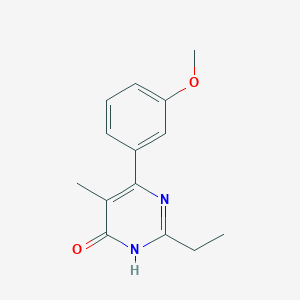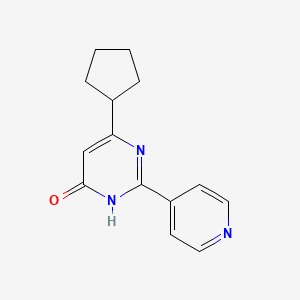![molecular formula C19H19N3O2S B7356373 N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B7356373.png)
N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide, also known as EAPB, is a novel compound that has recently gained attention in the scientific community. This compound belongs to the class of quinazolinone derivatives and has shown promising results in various research studies.
Mécanisme D'action
The mechanism of action of N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide is not fully understood, but it is believed to act on multiple targets in the cell. It has been shown to inhibit the activity of various enzymes such as tyrosine kinase, topoisomerase, and HDAC. It also activates the AMPK pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, such as:
1. Inhibition of cell proliferation: this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Neuroprotection: this compound protects neurons from oxidative stress and reduces inflammation in the brain.
3. Anti-inflammatory: this compound reduces the production of pro-inflammatory cytokines and inhibits the infiltration of immune cells into the inflamed tissue.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide has several advantages and limitations for lab experiments, such as:
Advantages:
1. This compound has shown promising results in various research studies, making it a potential candidate for future drug development.
2. This compound is relatively easy to synthesize, making it readily available for research purposes.
3. This compound has a low toxicity profile, making it safe for use in in vitro and in vivo experiments.
Limitations:
1. The mechanism of action of this compound is not fully understood, making it difficult to optimize its therapeutic potential.
2. This compound has not been extensively studied in humans, making it difficult to extrapolate its effects to clinical settings.
3. This compound has a short half-life, making it difficult to maintain therapeutic concentrations in the body.
Orientations Futures
There are several future directions for research on N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide, such as:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Elucidation of the mechanism of action of this compound to identify potential targets for drug development.
3. Evaluation of the safety and efficacy of this compound in clinical trials for the treatment of cancer, neurodegenerative diseases, and inflammatory diseases.
4. Development of novel formulations of this compound to improve its pharmacokinetic profile and enhance its therapeutic potential.
Conclusion
In conclusion, this compound, or this compound, is a novel compound that has shown promising results in various research studies. It has potential applications in the treatment of cancer, neurodegenerative diseases, and inflammatory diseases. The mechanism of action of this compound is not fully understood, but it is believed to act on multiple targets in the cell. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide involves the reaction of 2-mercaptoquinazolinone with ethyl 2-bromo-2-phenylacetate in the presence of potassium carbonate. The resulting product is then treated with ethylamine to obtain this compound. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and HPLC.
Applications De Recherche Scientifique
N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide has shown promising results in various research studies, making it a potential candidate for future drug development. Some of the research applications of this compound are:
1. Treatment of cancer: this compound has shown anticancer activity in various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Treatment of neurodegenerative diseases: this compound has shown neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It protects neurons from oxidative stress and reduces inflammation in the brain.
3. Treatment of inflammatory diseases: this compound has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also reduces the infiltration of immune cells into the inflamed tissue.
Propriétés
IUPAC Name |
N-ethyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-3-22(14-9-5-4-6-10-14)18(24)13(2)25-19-20-16-12-8-7-11-15(16)17(23)21-19/h4-13H,3H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQJYCZVYQHSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C(C)SC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(2-methylpropanoyl)piperidin-4-yl]amino]-3H-quinazolin-4-one](/img/structure/B7356296.png)

![N-[(1-hydroxycyclohexyl)methyl]-4-oxo-3H-quinazoline-2-carboxamide](/img/structure/B7356302.png)
![2-[2-[benzyl(methyl)amino]ethylsulfanylmethyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356311.png)
![4-cyclopropyl-2-[(1-ethylimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B7356319.png)
![3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356326.png)
![2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356333.png)
![3-[2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoic acid](/img/structure/B7356338.png)


![2-ethoxy-4-[(E)-2-pyrazin-2-ylprop-1-enyl]phenol](/img/structure/B7356380.png)

![3-(4-oxo-3H-quinazolin-2-yl)-N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-ylpropanamide](/img/structure/B7356396.png)
![6-(4-methoxyphenyl)-2-(1,3-thiazol-2-yl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356408.png)